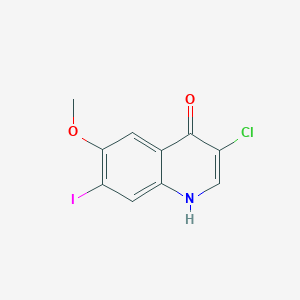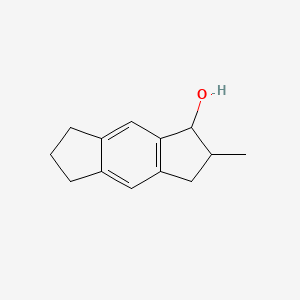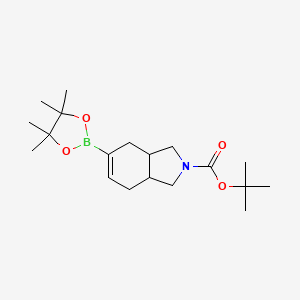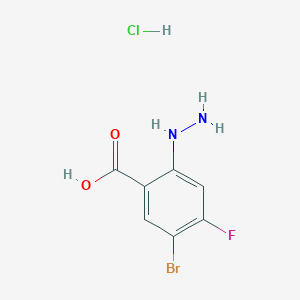
5-Bromo-4-fluoro-2-hydrazinylbenzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-fluoro-2-hydrazinobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H7BrClFN2O2 It is a derivative of benzoic acid, featuring bromine, fluorine, and hydrazine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-fluoro-2-hydrazinobenzoic acid hydrochloride typically involves the following steps:
Bromination and Fluorination:
Hydrazination: The hydrazine group is introduced via a nucleophilic substitution reaction, where hydrazine displaces a leaving group on the aromatic ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-fluoro-2-hydrazinobenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
5-Bromo-4-fluoro-2-hydrazinobenzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-bromo-4-fluoro-2-hydrazinobenzoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-hydroxy-4-methoxybenzoic acid
- 4-Bromo-5-fluoro-2-hydrazinylbenzoic acid
- 5-Bromo-2-hydrazinylbenzoic acid hydrochloride
Uniqueness
5-Bromo-4-fluoro-2-hydrazinobenzoic acid hydrochloride is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H7BrClFN2O2 |
|---|---|
Poids moléculaire |
285.50 g/mol |
Nom IUPAC |
5-bromo-4-fluoro-2-hydrazinylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H6BrFN2O2.ClH/c8-4-1-3(7(12)13)6(11-10)2-5(4)9;/h1-2,11H,10H2,(H,12,13);1H |
Clé InChI |
FIRJXADWSDKWEV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)F)NN)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


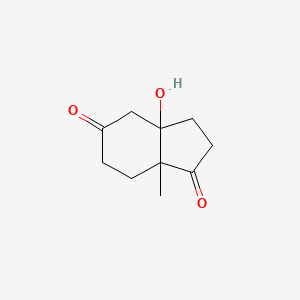
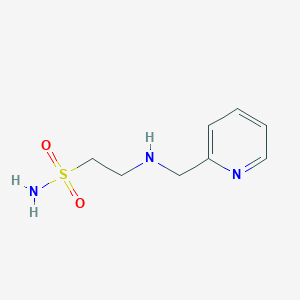
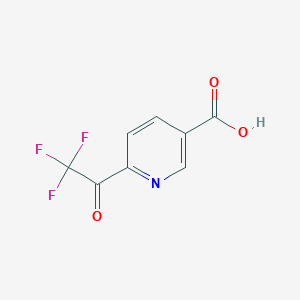
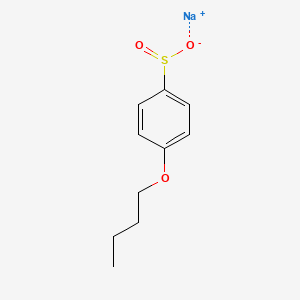
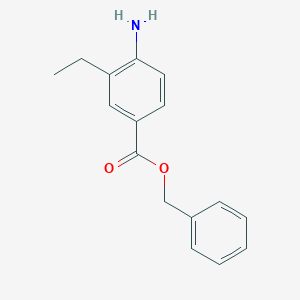
![{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B13903661.png)
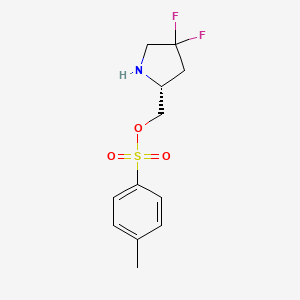
![[cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane](/img/structure/B13903684.png)
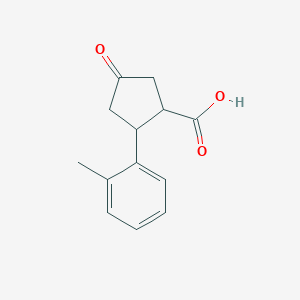
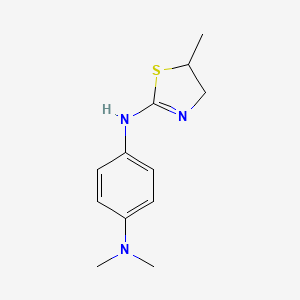
![3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13903703.png)
